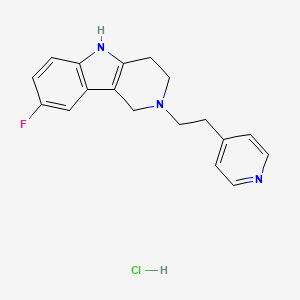

Carvotroline Hydrochloride

Description

Properties

IUPAC Name |

8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3.ClH/c19-14-1-2-17-15(11-14)16-12-22(10-6-18(16)21-17)9-5-13-3-7-20-8-4-13;/h1-4,7-8,11,21H,5-6,9-10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAQJBUCOCJWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159926 | |

| Record name | Carvotroline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136777-43-0 | |

| Record name | Carvotroline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136777-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvotroline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136777430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvotroline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARVOTROLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGU53DND3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacodynamics of Carvotroline Hydrochloride

Downstream Signaling Pathway Modulation

The interaction of carvotroline (B35531) hydrochloride with its primary receptor targets, the dopamine (B1211576) D2 and cortical 5-HT2 receptors, initiates a cascade of intracellular events that underpin its pharmacological effects. While comprehensive data on the full spectrum of its signaling profile remains limited in publicly accessible literature, the established mechanisms of these G protein-coupled receptors (GPCRs) provide a framework for understanding its potential downstream actions.

G Protein-Coupled Receptor (GPCR) Activation and Functional Coupling

Carvotroline hydrochloride exhibits a high affinity for dopamine D2 and cortical 5-HT2 receptors, which are both members of the GPCR superfamily. ncats.io The binding of a ligand, such as carvotroline, to these receptors induces conformational changes that facilitate the coupling and activation of intracellular G proteins. nih.govbiorxiv.orgfrontiersin.org For the dopamine D2 receptor, this typically involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase. The 5-HT2A receptor, a subtype of the 5-HT2 receptor, predominantly couples to Gαq/11 proteins, which in turn activates phospholipase C. The precise nature of carvotroline's interaction—whether it acts as a full agonist, partial agonist, or antagonist at these receptors—is a critical determinant of the subsequent signaling cascade. Preclinical studies suggest an antipsychotic profile, which often involves a combination of D2 receptor antagonism and modulation of serotonergic activity. uniroma1.itnih.gov

Second Messenger System Regulation (e.g., cAMP, IP3, Ca2+)

Following GPCR activation, the production and regulation of second messengers are key steps in signal transduction. nih.gov Given carvotroline's affinity for D2 and 5-HT2 receptors, it is projected to modulate the following pathways:

Cyclic Adenosine Monophosphate (cAMP): Through its interaction with D2 receptors coupled to Gαi/o, carvotroline would likely inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other downstream effectors.

Inositol Triphosphate (IP3) and Calcium (Ca2+): By acting on 5-HT2A receptors coupled to Gαq/11, carvotroline would be expected to stimulate phospholipase C. This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This elevation in cytosolic Ca2+ can activate a variety of cellular processes.

Detailed in vitro studies quantifying the specific changes in cAMP, IP3, and Ca2+ levels in response to carvotroline hydrochloride are not extensively reported in the available literature.

Kinase Activity Modulation (e.g., MAPK, Akt)

The modulation of second messengers by carvotroline hydrochloride would subsequently influence the activity of various protein kinases, which are crucial for regulating a wide array of cellular functions. nih.govnih.govbiorxiv.org Potential kinase pathways affected include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: Both D2 and 5-HT2A receptor signaling have been shown to modulate the MAPK/ERK pathway. The specific effect of carvotroline on this pathway would depend on its agonist/antagonist properties and the cellular context.

Akt Pathway: The PI3K/Akt signaling cascade, important for cell survival and metabolism, can also be influenced by D2 and 5-HT2A receptor activation.

Direct evidence from in vitro models demonstrating the specific modulation of MAPK, Akt, or other kinase activities by carvotroline hydrochloride is not detailed in the currently accessible scientific literature.

Gene Expression and Proteomic Alterations (in vitro models)

Ultimately, the signaling cascades initiated by carvotroline hydrochloride are expected to lead to changes in gene expression and the proteomic landscape of target cells. These alterations, driven by the activation or inhibition of various transcription factors downstream of the initial signaling events, would underlie the long-term adaptive changes in response to the compound. In vitro studies using techniques such as microarray analysis or proteomics would be necessary to elucidate the specific genes and proteins regulated by carvotroline. However, such detailed in vitro data for carvotroline hydrochloride are not presently available in public-domain sources.

Functional Selectivity and Biased Agonism at Receptor Targets

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize specific receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. nih.govnih.govfrontiersin.orgwikipedia.orgtermedia.pl For example, a biased agonist at the D2 receptor might preferentially signal through G protein-independent pathways involving β-arrestin, or vice-versa. This can lead to a pharmacological profile where therapeutic effects are separated from adverse effects.

Whether carvotroline hydrochloride exhibits functional selectivity at the D2 or 5-HT2 receptors is a critical question for understanding its specific mechanism of action and therapeutic potential. This would require comparative in vitro assays measuring its potency and efficacy across multiple signaling outputs (e.g., G protein activation vs. β-arrestin recruitment). Currently, there is no direct evidence in the published literature to suggest or refute that carvotroline hydrochloride acts as a biased agonist at its receptor targets.

Receptor Occupancy and Dissociation Kinetics (in vitro/ex vivo models)

The kinetics of binding of carvotroline hydrochloride to its receptors, specifically its association (kon) and dissociation (koff) rates, are fundamental to its pharmacodynamic profile. nih.govgoogleapis.comnih.govnih.gov These parameters determine the time course of receptor occupancy and can influence the onset and duration of the drug's effects.

Receptor Occupancy: This refers to the fraction of receptors bound by the drug at a given concentration. It is a key determinant of the magnitude of the pharmacological response.

Dissociation Kinetics: A slow dissociation rate (low koff) can lead to prolonged receptor occupancy and a sustained pharmacological effect, even after the plasma concentration of the drug has declined.

Specific in vitro or ex vivo studies detailing the binding kinetics and receptor occupancy of carvotroline hydrochloride are not available in the public domain. Such studies would typically involve radioligand binding assays to determine the kon, koff, and resulting equilibrium dissociation constant (Kd).

Preclinical Pharmacokinetics and in Vitro Metabolism of Carvotroline Hydrochloride

Absorption and Distribution Studies (in vitro/animal models)

A thorough understanding of a drug's absorption and distribution is critical in predicting its in vivo behavior. These studies help to determine how the compound enters the systemic circulation and where it subsequently travels within the body.

In Vitro Permeability Across Biological Barriers (e.g., Caco-2, MDCK)

To predict the oral absorption of Carvotroline (B35531) Hydrochloride, in vitro permeability assays using cell lines such as Caco-2 or Madin-Darby Canine Kidney (MDCK) cells would be conducted. These cells form monolayers that mimic the intestinal epithelium. The apparent permeability coefficient (Papp) is a key parameter derived from these assays, which classifies compounds as having low, moderate, or high permeability. A bidirectional assay, measuring transport from the apical (intestinal lumen side) to the basolateral (blood side) and vice versa, would also determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.comnih.gov

Table 1: Representative In Vitro Permeability Data Structure for Carvotroline Hydrochloride

| Parameter | Value | Interpretation |

| Papp (A→B) (10⁻⁶ cm/s) | Data not available | Indicates rate of absorption across the intestinal barrier. |

| Papp (B→A) (10⁻⁶ cm/s) | Data not available | Indicates rate of efflux back into the intestinal lumen. |

| Efflux Ratio (Papp(B→A)/Papp(A→B)) | Data not available | A ratio >2 typically suggests active efflux. |

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution and availability to act at its target sites. youtube.com Only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion. nih.gov This is typically determined using methods like equilibrium dialysis or ultrafiltration. nih.gov

Table 2: Representative Plasma Protein Binding Data for Carvotroline Hydrochloride

| Species | Unbound Fraction (fu) | % Bound |

| Human Plasma | Data not available | Data not available |

| Rat Plasma | Data not available | Data not available |

| Mouse Plasma | Data not available | Data not available |

Tissue Distribution Analysis in Animal Models (e.g., brain, liver, kidney)

Following administration in animal models, typically rats or mice, tissue distribution studies would reveal the extent to which Carvotroline Hydrochloride accumulates in various organs. nih.govnih.gov This information is crucial for identifying potential target tissues for efficacy and sites of potential toxicity. Concentrations in key organs like the brain, liver, and kidneys would be of particular interest. nih.govnih.gov

Table 3: Representative Tissue Distribution Data for Carvotroline Hydrochloride in Rats (Concentration at a specific time point post-dose)

| Tissue | Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |

| Brain | Data not available | Data not available |

| Liver | Data not available | Data not available |

| Kidney | Data not available | Data not available |

| Plasma | Data not available | N/A |

Blood-Brain Barrier Penetration and Efflux Transport (preclinical)

For a compound with antipsychotic potential, the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov Preclinical studies would assess the brain-to-plasma concentration ratio in animal models. nih.gov In vitro models using brain endothelial cells could also be employed to investigate the mechanisms of transport, including passive diffusion and the involvement of influx or efflux transporters. frontiersin.org The physicochemical properties of a drug, such as its lipophilicity, molecular size, and charge, are key determinants of its ability to penetrate the BBB. youtube.com

Metabolic Pathways and Biotransformation (in vitro/animal models)

The metabolism of a drug determines its duration of action and the formation of potentially active or toxic metabolites. In vitro and in vivo studies are essential to characterize these pathways.

Cytochrome P450 (CYP) Isoform Involvement and Inhibition/Induction Potential

The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, is responsible for the metabolism of a vast number of drugs. nih.govmdpi.com In vitro studies using human liver microsomes and recombinant CYP enzymes are used to identify the specific isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) responsible for metabolizing Carvotroline Hydrochloride. nih.gov Further studies would assess the potential of Carvotroline Hydrochloride to inhibit or induce these enzymes, which is critical for predicting drug-drug interactions. nih.gov

Table 4: Representative CYP450 Reaction Phenotyping Data for Carvotroline Hydrochloride

| CYP Isoform | % Contribution to Metabolism |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

| Other enzymes | Data not available |

Table 5: Representative CYP450 Inhibition Data for Carvotroline Hydrochloride

| CYP Isoform | IC₅₀ (µM) | Interpretation |

| CYP1A2 | Data not available | Indicates potential to inhibit the metabolism of other drugs. |

| CYP2D6 | Data not available | Indicates potential to inhibit the metabolism of other drugs. |

| CYP3A4 | Data not available | Indicates potential to inhibit the metabolism of other drugs. |

Muu kuin CYP-välitteinen aineenvaihdunta

Tällä hetkellä ei ole saatavilla yksityiskohtaisia tutkimuksia, jotka keskittyisivät erityisesti Carvotroline Hydrochloriden ei-sytokromi P450 (CYP) -välitteiseen aineenvaihduntaan. Lääkeaineiden aineenvaihdunta elimistössä on monimutkainen prosessi, johon osallistuu useita entsyymijärjestelmiä. Vaikka CYP-entsyymit ovat keskeisessä roolissa monien lääkkeiden metaboliassa, myös muut entsyymit, kuten UDP-glukuronyylitransferaasit (UGT), sulfotransferaasit (SULT) ja erilaiset esteraasit ja amidaasit, voivat olla merkittäviä.

Carvotroline Hydrochloriden kemiallisen rakenteen perusteella voidaan olettaa, että se saattaa potentiaalisesti metaboloitua myös muiden kuin CYP-entsyymien kautta. Esimerkiksi, jos yhdiste sisältää hydroksyyli-, amino- tai karboksyyliryhmiä, se voi olla substraatti konjugaatioreaktioille, kuten glukuronidaatiolle tai sulfaatiolle. Nämä reaktiot lisäävät yhdisteen vesiliukoisuutta ja edistävät sen erittymistä elimistöstä.

Ilman kokeellista dataa Carvotroline Hydrochloriden aineenvaihdunnasta in vitro ja in vivo -malleissa on kuitenkin mahdotonta määrittää ei-CYP-välitteisten reittien todellista osuutta ja merkitystä sen kokonaisaineenvaihdunnassa. Tulevaisuuden tutkimukset ovat tarpeen tämän osa-alueen selvittämiseksi.

Aineenvaihduntatuotteiden tunnistaminen ja rakenteen selvittäminen

Tällä hetkellä julkisesti saatavilla olevissa tieteellisissä julkaisuissa ei ole yksityiskohtaista tietoa Carvotroline Hydrochloriden aineenvaihduntatuotteiden tunnistamisesta ja niiden rakenteiden selvittämisestä. Lääkeaineen aineenvaihduntatuotteiden karakterisointi on olennainen osa lääkekehitystä, ja se suoritetaan tyypillisesti käyttämällä kehittyneitä analyyttisiä tekniikoita.

Yleensä aineenvaihduntatuotteiden tunnistaminen aloitetaan inkuboimalla lääkeainetta in vitro -järjestelmissä, kuten maksan mikrosomeissa tai hepatosyyteissä, jotka sisältävät lääkeaineita metaboloivia entsyymejä. Tämän jälkeen näytteet analysoidaan nestekromatografialla ja massaspektrometrialla (LC-MS). Massaspektrometria antaa tietoa aineenvaihduntatuotteiden molekyylipainoista ja fragmentaatiokuvioista, mikä auttaa niiden rakenteiden selvittämisessä.

Tarkempaa rakenteellista tietoa varten voidaan käyttää korkean erotuskyvyn massaspektrometriaa (HRMS) ja tandem-massaspektrometriaa (MS/MS). Joissakin tapauksissa aineenvaihduntatuotteita voidaan eristää ja puhdistaa, ja niiden rakenne voidaan vahvistaa ydinmagneettisella resonanssispektroskopialla (NMR).

Vaikka nämä ovat yleisiä menetelmiä, joita todennäköisesti käytettäisiin myös Carvotroline Hydrochloriden aineenvaihduntatutkimuksissa, spesifisiä tuloksia ei ole raportoitu.

Lajikohtaiset aineenvaihdunnan erot (esikliininen vertailu)

Tietoa Carvotroline Hydrochloriden lajikohtaisista aineenvaihdunnan eroista esikliinisissä malleissa ei ole julkisesti saatavilla. Tällaiset tutkimukset ovat kuitenkin kriittinen osa lääkkeen esikliinistä kehitysvaihetta, sillä ne auttavat ymmärtämään, kuinka hyvin eläinmallit ennustavat lääkkeen käyttäytymistä ihmisessä.

Aineenvaihdunnan erot eri lajien välillä johtuvat usein eroista lääkeaineita metaboloivien entsyymien, kuten sytokromi P450 (CYP) -entsyymien, aktiivisuudessa ja ilmentymisessä. Esimerkiksi jokin tietty CYP-isoentsyymi, joka on pääasiallisesti vastuussa lääkkeen metaboliasta ihmisellä, saattaa olla vähemmän aktiivinen tai jopa puuttua kokonaan jossakin yleisesti käytetyssä koe-eläinlajissa, kuten rotassa tai koirassa.

Lajikohtaisten erojen tutkimiseksi Carvotroline Hydrochloridea inkuboitaisiin tyypillisesti eri lajeista (esim. ihminen, rotta, koira, apina) peräisin olevien maksan mikrosomien tai hepatosyyttien kanssa. Näin saataisiin vertailevaa tietoa aineenvaihdunnan nopeudesta ja muodostuvien aineenvaihduntatuotteiden profiileista.

Taulukko 1: Hypoteettinen vertailu aineenvaihdunnan eroista

Koska todellista dataa ei ole saatavilla, alla oleva taulukko on hypoteettinen esimerkki siitä, miten tällaisia tietoja voitaisiin esittää.

| Laji | Pääasialliset metaboliareitit (oletettu) | Merkittävimmät aineenvaihduntatuotteet (oletettu) |

| Ihminen | Hydroksylaatio, Demetylaatio | M1, M2 |

| Rotta | Hydroksylaatio, Glukuronidaatio | M1, M3 |

| Koira | N-oksidaatio, Sulfaatio | M4, M5 |

| Apina | Hydroksylaatio, Demetylaatio | M1, M2 |

Tämä taulukko on puhtaasti havainnollistava, eikä se perustu todellisiin tutkimustuloksiin Carvotroline Hydrochloridesta.

Erittymismekanismit (eläinmalleissa)

Yksityiskohtaisia tutkimuksia Carvotroline Hydrochloriden erittymismekanismeista eläinmalleissa ei ole julkisesti saatavilla. Yleisesti lääkeaineet ja niiden aineenvaihduntatuotteet poistuvat elimistöstä pääasiassa munuaisten kautta virtsaan ja/tai maksan kautta sappeen ja edelleen ulosteisiin.

Munuaispuhdistuman reitit

Tietoa Carvotroline Hydrochloriden munuaispuhdistuman reiteistä ei ole saatavilla. Munuaispuhdistuma voi tapahtua kolmen pääprosessin kautta: glomerulussuodatuksen, aktiivisen tubulussekreetion ja passiivisen tubulustakaisinimeytymisen.

Glomerulussuodatuksessa vapaa, proteiineihin sitoutumaton lääkeaine suodattuu verenkierrosta munuaistubuluksiin. Aktiivisessa tubulussekreetiossa lääkeaineet kuljetetaan aktiivisesti verenkierrosta tubuluksiin erilaisten kuljettajaproteiinien avulla. Passiivinen tubulustakaisinimeytyminen puolestaan riippuu lääkeaineen ominaisuuksista, kuten rasvaliukoisuudesta ja ionisaatioasteesta, ja se voi vähentää lääkeaineen erittymistä virtsaan.

Carvotroline Hydrochloriden fysikaalis-kemialliset ominaisuudet, kuten molekyylikoko, proteiineihin sitoutuminen ja pKa-arvo, määrittäisivät näiden reittien suhteellisen merkityksen sen munuaispuhdistumassa.

Sappieritys ja enterohepaattinen kierto

Tietoa Carvotroline Hydrochloriden sappierityksestä ja mahdollisesta enterohepaattisesta kierrosta ei ole julkaistu. Sappieritys on tärkeä eliminaatioreitti erityisesti suurimolekyylisille ja polaarisille yhdisteille sekä lääkeaineiden konjugaateille, kuten glukuronideille.

Enterohepaattisessa kierrossa sappeen erittynyt lääkeaine tai sen aineenvaihduntatuote voi imeytyä takaisin verenkiertoon suolistosta, mikä voi pidentää lääkeaineen puoliintumisaikaa elimistössä. Tämä prosessi edellyttää usein, että suoliston bakteerien entsyymit, kuten β-glukuronidaasi, pilkkovat konjugaatit takaisin alkuperäiseen muotoon, joka voi imeytyä uudelleen.

Taulukko 2: Yhdisteiden nimet

| Yhdisteen nimi |

| Carvotroline Hydrochloride |

| UDP-glukuronyylitransferaasit (UGT) |

| Sulfotransferaasit (SULT) |

Preclinical Efficacy and Behavioral Pharmacology of Carvotroline Hydrochloride in Animal Models

In Vitro Pharmacological Characterization in Cellular and Tissue Models

Comprehensive data from in vitro studies, which are crucial for characterizing the molecular and cellular mechanisms of a compound, are not publicly available for Carvotroline (B35531) Hydrochloride.

Neuronal Electrophysiological Studies (e.g., patch-clamp recordings)

No specific studies employing neuronal electrophysiological techniques such as patch-clamp recordings to elucidate the effects of Carvotroline Hydrochloride on neuronal firing, ion channel activity, or synaptic transmission have been identified in the public domain. Such studies are fundamental in understanding how a potential antipsychotic agent modulates neural circuits at a cellular level.

Neurotransmitter Release and Reuptake Assays

While Carvotroline Hydrochloride's affinity for dopamine (B1211576) and serotonin (B10506) receptors is known, specific data from neurotransmitter release and reuptake assays are not available. ncats.io These assays are critical for determining whether the compound's mechanism of action involves altering the concentration of neurotransmitters in the synaptic cleft by affecting their release or reuptake transporters.

Cell-Based Functional Assays (e.g., reporter gene assays)

There is no publicly accessible information from cell-based functional assays, such as reporter gene assays, for Carvotroline Hydrochloride. These assays are vital for detailing the functional consequences of receptor binding, for instance, by measuring the downstream signaling pathways activated or inhibited by the compound.

Behavioral Phenotyping in Rodent Models

Detailed findings from behavioral studies in rodent models, which are essential for predicting the therapeutic potential and possible side effects of a compound, are limited for Carvotroline Hydrochloride.

Locomotor Activity and Exploration Assessments

While some indexes mention a "locomotor activity response" in relation to Carvotroline, specific data from locomotor and exploratory assessments in rodent models are not detailed in the available literature. karger.com These tests are standard in preclinical psychopharmacology to assess the sedative or stimulant effects of a compound.

Models of Sensory Gating and Habituation (e.g., pre-pulse inhibition)

No studies detailing the effects of Carvotroline Hydrochloride on sensory gating or habituation, as measured by paradigms like pre-pulse inhibition (PPI), have been found in public-facing scientific databases. PPI is a key translational model for assessing sensorimotor gating deficits observed in psychiatric disorders such as schizophrenia.

Cognitive Performance Assessments

There is a lack of specific, publicly accessible data from preclinical studies evaluating the effects of carvotroline hydrochloride on cognitive performance in animal models. Standard assessments for cognitive enhancement, such as the novel object recognition test or the attentional set-shifting task, which are designed to evaluate memory and executive function, respectively, have not been detailed in the available literature for this compound.

Affective and Social Behavior Models

Similarly, detailed findings from preclinical models of affective and social behavior for carvotroline hydrochloride are not publicly documented. Tests such as the forced swim test, a common model to assess potential antidepressant-like activity, and the social interaction test, used to evaluate anxiolytic and pro-social effects, have no published results in relation to this specific compound.

Electrophysiological Biomarkers in Animal Models

Information regarding the impact of carvotroline hydrochloride on electrophysiological biomarkers in animal models is not available in the public domain. Studies employing techniques like electroencephalography (EEG) to measure brain wave patterns or evoked potentials to assess neural responses to stimuli would be necessary to characterize the compound's effects on brain electrical activity. However, no such data for carvotroline hydrochloride has been published.

Comparative Preclinical Studies with Reference Pharmacological Agents

A thorough review of publicly available literature did not yield any direct comparative preclinical studies between carvotroline hydrochloride and other reference pharmacological agents. Such studies are crucial in drug development to benchmark the efficacy and mechanism of action of a new chemical entity against established treatments. The absence of this data prevents a comparative analysis of carvotroline hydrochloride's preclinical profile.

Dose-Response Relationships in Animal Models (non-therapeutic human context)

Specific dose-response data for carvotroline hydrochloride in animal models, outlining the relationship between different doses of the compound and the magnitude of its pharmacological effects, are not detailed in the accessible scientific literature. Establishing a dose-response curve is a fundamental aspect of preclinical research to determine the potency and efficacy of a compound. Without this information, a quantitative description of its activity in animal models is not possible.

Chemical Synthesis and Structural Activity Relationship Sar Studies of Carvotroline Hydrochloride

Synthetic Routes for Carvotroline (B35531) Hydrochloride

The synthesis of a complex molecule like Carvotroline Hydrochloride would invariably involve a multi-step process, beginning with a retrosynthetic analysis to identify key starting materials and strategic bond disconnections.

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a substituted quinoline (B57606) such as Carvotroline Hydrochloride, key disconnections would likely focus on the bonds forming the quinoline ring and the attachment of its various substituents.

A plausible retrosynthetic strategy for a quinoline core involves several established named reactions. Some of the most common disconnections lead back to anilines and carbonyl compounds. Classical methods for quinoline synthesis that could be considered in a retrosynthetic approach include:

Skraup synthesis: Disconnection to an aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent.

Doebner-von Miller reaction: Disconnection to an aniline, an α,β-unsaturated carbonyl compound.

Combes quinoline synthesis: Disconnection to an aniline and a β-diketone.

Friedländer synthesis: Disconnection to a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. eurekaselect.com

The choice of disconnection would depend on the specific substitution pattern of Carvotroline Hydrochloride and the availability of the corresponding precursors.

Once a retrosynthetic route is established, a multi-step synthesis is designed. This involves a sequence of reactions to build the target molecule from the chosen starting materials. For a quinoline derivative, a general sequence might involve the synthesis of a substituted aniline precursor, followed by a cyclization reaction to form the quinoline ring, and subsequent modifications to introduce or alter substituents.

A hypothetical multi-step synthesis for a substituted quinoline might involve the following general steps:

Preparation of a substituted aniline: This could involve nitration of an aromatic ring followed by reduction, or a nucleophilic aromatic substitution reaction.

Quinoline ring formation: Utilizing one of the classic named reactions mentioned above (e.g., Friedländer or Doebner-von Miller) to construct the core heterocyclic system.

Functional group interconversion: Modification of substituents on the quinoline ring, for example, converting a nitro group to an amine, or a carboxylic acid to an amide.

Salt formation: Reaction of the final basic quinoline compound with hydrochloric acid to form the hydrochloride salt, which often improves solubility and stability.

| Step | Reaction Type | Key Reagents | Purpose |

| 1 | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | Introduction of a nitro group to an aromatic precursor. |

| 2 | Reduction | H₂, Pd/C or SnCl₂, HCl | Conversion of the nitro group to an amino group to form a substituted aniline. |

| 3 | Condensation/Cyclization (e.g., Friedländer) | Substituted aniline, carbonyl compound with α-methylene group, acid or base catalyst | Formation of the quinoline ring. |

| 4 | N-Alkylation | Alkyl halide, base | Introduction of an alkyl group onto a nitrogen atom in a side chain. |

| 5 | Salt Formation | HCl | Conversion of the final compound to its hydrochloride salt. |

This table represents a generalized, hypothetical synthesis and does not correspond to the actual synthesis of Carvotroline Hydrochloride.

If Carvotroline Hydrochloride contains stereocenters, a stereoselective synthesis would be necessary to produce a single enantiomer or diastereomer. This is critical as different stereoisomers of a drug can have vastly different pharmacological activities and safety profiles.

Approaches to stereoselective synthesis include:

Chiral pool synthesis: Starting from a readily available enantiomerically pure starting material.

Use of chiral auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.

Asymmetric catalysis: Employing a chiral catalyst to favor the formation of one stereoisomer over another.

If a racemic mixture is produced, chiral resolution techniques can be used to separate the enantiomers. This can be achieved by:

Formation of diastereomeric salts: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Chiral chromatography: Using a chiral stationary phase to separate the enantiomers.

Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize environmental impact. bohrium.comnih.govresearchgate.nettandfonline.com For the synthesis of a quinoline derivative like Carvotroline Hydrochloride, several green approaches could be implemented:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. bohrium.comtandfonline.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste, with a preference for heterogeneous catalysts that can be easily recovered and reused. nih.gov

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. tandfonline.com

One-pot reactions: Combining multiple reaction steps into a single procedure to reduce the need for purification of intermediates and minimize solvent use. bohrium.com

| Green Chemistry Principle | Application in Quinoline Synthesis |

| Prevention | Designing syntheses with fewer steps and less waste. |

| Atom Economy | Utilizing reactions like additions and cycloadditions that incorporate most of the starting material atoms into the product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. |

| Designing Safer Chemicals | Designing the final product to have minimal toxicity. |

| Safer Solvents and Auxiliaries | Using water or other green solvents as the reaction medium. bohrium.comtandfonline.com |

| Design for Energy Efficiency | Employing microwave irradiation or ultrasound to accelerate reactions at lower bulk temperatures. tandfonline.com |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where possible. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts. nih.gov |

| Design for Degradation | Designing the molecule to break down into harmless products after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

This table provides examples of how green chemistry principles can be applied to the synthesis of quinoline derivatives in general.

Design and Synthesis of Carvotroline Hydrochloride Analogs

The synthesis of analogs is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound.

For a quinoline-based compound, scaffold modification could involve altering the core quinoline structure itself, for instance, by changing it to a quinolone or a tetrahydroquinoline. Derivatization strategies would focus on modifying the substituents attached to the quinoline ring.

Key derivatization strategies for a quinoline scaffold include:

Substitution at various positions: Introducing different functional groups (e.g., halogens, alkyl, alkoxy, nitro, amino groups) at various positions on the quinoline ring to probe the structure-activity relationship.

Modification of side chains: Altering the length, branching, and functional groups of any side chains attached to the quinoline core. For example, if there is an amino side chain, its basicity and length can be systematically varied.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to see if activity is retained or improved. For example, replacing a carboxylic acid with a tetrazole.

The synthesis of these analogs would often follow similar synthetic routes to the parent compound, with variations in the starting materials or the introduction of additional reaction steps to incorporate the desired modifications.

| Analog Type | Synthetic Strategy | Rationale for Modification |

| Positional Isomers | Use of differently substituted anilines in the initial quinoline synthesis. | To explore the optimal positioning of substituents for receptor binding. |

| Side Chain Homologation | Use of alkylating agents with varying chain lengths. | To investigate the effect of side chain length on activity and lipophilicity. |

| Functional Group Modification | Standard functional group interconversion reactions (e.g., esterification, amidation, reduction). | To fine-tune electronic properties, hydrogen bonding capacity, and metabolic stability. |

| Scaffold Hopping | Synthesis of related heterocyclic systems (e.g., isoquinolines, quinazolines). | To explore new intellectual property space and potentially discover novel binding modes. |

This table outlines general strategies for the design and synthesis of analogs of quinoline-based compounds.

Introduction of Bioisosteric Substituents

Bioisosterism is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the context of Carvotroline Hydrochloride, which contains a fluorine atom, the principles of bioisosteric replacement are conceptually significant for optimizing its therapeutic profile.

Fluorine is a common bioisostere for hydrogen due to its similar size, yet it possesses vastly different electronic properties. The introduction of fluorine into a drug molecule can have profound effects on its metabolic stability, lipophilicity, and binding affinity. The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the drug's half-life cambridgemedchemconsulting.com. Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions cambridgemedchemconsulting.com.

For antipsychotic agents, fluorine substitution has been a widely used strategy. It can block metabolic hydroxylation of aromatic rings, a common pathway for drug inactivation psychoactif.org. In the case of Carvotroline, the 8-fluoro substituent on the γ-carboline ring is a critical feature. Bioisosteric replacement of this fluorine with other groups such as a hydrogen, chlorine, or a trifluoromethyl group would likely result in significant changes in its antipsychotic potency and pharmacokinetic profile. The table below conceptualizes the potential impact of such substitutions.

| Original Group (in Carvotroline) | Potential Bioisosteric Replacement | Rationale for Replacement | Predicted Impact on Activity/Properties |

| Fluorine (-F) | Hydrogen (-H) | To assess the contribution of the electron-withdrawing effect of fluorine to receptor binding. | Potentially decreased metabolic stability and altered receptor affinity. |

| Fluorine (-F) | Chlorine (-Cl) | To evaluate the effect of a larger, less electronegative halogen on activity. | Altered lipophilicity and potential for different binding interactions. |

| Fluorine (-F) | Trifluoromethyl (-CF3) | To introduce a strongly lipophilic and electron-withdrawing group. | Increased lipophilicity, potentially affecting blood-brain barrier penetration and metabolic stability. |

| Pyridinylethyl side chain | Thienylethyl or Furylethyl side chain | To explore the impact of different heteroaromatic rings on receptor interaction. | Altered electronic and steric properties, potentially leading to changes in binding affinity and selectivity. |

This table is conceptual and based on established principles of bioisosterism in drug design.

Prodrug Design and Conjugation Strategies (conceptual)

Prodrug design is a valuable approach to overcome pharmacokinetic challenges, such as poor solubility, low bioavailability, and limited access to the central nervous system (CNS) nih.govrsc.org. For a CNS-acting agent like Carvotroline, ensuring efficient penetration of the blood-brain barrier (BBB) is paramount.

Conceptually, several prodrug strategies could be applied to Carvotroline Hydrochloride. One common approach is to increase the lipophilicity of the molecule to enhance passive diffusion across the BBB. This can be achieved by attaching a lipophilic promoiety to a suitable functional group on the parent drug. For Carvotroline, which has a secondary amine in the tetrahydro-γ-carboline ring, a cleavable lipophilic group could be attached to form a carbamate (B1207046) or an amide linkage. Once in the CNS, this promoiety would be enzymatically or chemically cleaved to release the active Carvotroline.

Another strategy involves targeting specific transporters at the BBB. For instance, a promoiety that is a substrate for an influx transporter could be conjugated to Carvotroline to facilitate its entry into the brain nih.gov. A third approach could be the development of a chemical delivery system (CDS), where the prodrug is designed to undergo a series of enzymatic conversions in the brain to form a charged intermediate that is "locked" within the CNS, thereby increasing its local concentration.

The following table outlines some conceptual prodrug strategies for Carvotroline:

| Prodrug Strategy | Conceptual Promolety | Enzymatic/Chemical Cleavage | Potential Advantage for Carvotroline |

| Increased Lipophilicity | Fatty acid (e.g., Ester or Amide linkage) | Esterases or Amidases in the brain | Enhanced passive diffusion across the BBB. |

| Transporter-Mediated Delivery | Amino acid or Glucose derivative | Peptidases or Glycosidases in the brain | Facilitated transport into the CNS via specific transporters. |

| Chemical Delivery System (CDS) | Dihydropyridine-based carrier | Oxidation in the brain to a charged pyridinium (B92312) salt | "Lock-in" mechanism to increase CNS retention. |

This table presents conceptual prodrug strategies that could be explored for Carvotroline based on its structure and therapeutic target.

Structure-Activity Relationship (SAR) Elucidation

The elucidation of the structure-activity relationship (SAR) is crucial for understanding how the chemical structure of Carvotroline Hydrochloride relates to its biological activity. This understanding is typically achieved through a combination of computational and experimental techniques.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities dntb.gov.uanih.govresearchgate.net. For a class of compounds like the γ-carboline derivatives, a QSAR model could predict the antipsychotic activity based on various molecular descriptors.

A hypothetical QSAR study on a series of γ-carboline analogues of Carvotroline might involve the following steps:

Data Set Selection: A series of γ-carboline derivatives with known dopamine (B1211576) D2 receptor binding affinities (Ki values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated for each compound.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to develop a mathematical equation correlating the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A representative, albeit hypothetical, QSAR equation for a series of γ-carboline derivatives might look like:

log(1/Ki) = 0.5 * logP - 0.2 * (Molecular Volume) + 1.2 * (Dipole Moment) + 2.5

This equation would suggest that higher lipophilicity and dipole moment, and a smaller molecular volume are favorable for dopamine D2 receptor binding in this hypothetical series.

Pharmacophore Development and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity primescholars.com. For dopamine D2 antagonists, a pharmacophore model typically includes features such as an aromatic ring, a hydrophobic center, a hydrogen bond acceptor, and a positive ionizable group.

A ligand-based pharmacophore model for γ-carboline antipsychotics could be developed by aligning a set of active compounds and extracting the common chemical features. This model would serve as a 3D query to screen virtual libraries for new compounds with potential dopamine D2 antagonist activity.

| Pharmacophoric Feature | Potential Corresponding Group in Carvotroline |

| Aromatic Ring | The indole (B1671886) part of the γ-carboline ring system. |

| Hydrophobic Center | The ethyl linker and the tetrahydro-γ-carboline core. |

| Hydrogen Bond Acceptor | The nitrogen atom of the pyridine (B92270) ring. |

| Positive Ionizable Feature | The protonated secondary amine in the tetrahydro-γ-carboline ring. |

This table illustrates a plausible pharmacophore model for Carvotroline based on known features of dopamine D2 antagonists.

Molecular Docking and Molecular Dynamics Simulations with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity researcher.lifenih.govmdpi.com. For Carvotroline, docking studies would be performed with a model of the dopamine D2 receptor. The results would help to visualize how Carvotroline fits into the binding pocket and which amino acid residues are involved in the interaction.

Molecular dynamics (MD) simulations can further refine the docked pose and provide information about the dynamic behavior of the ligand-receptor complex over time researcher.lifenih.govresearchgate.net. MD simulations can reveal the stability of the binding interactions and conformational changes in both the ligand and the receptor upon binding. These simulations are crucial for understanding the molecular basis of Carvotroline's antagonist activity at the D2 receptor.

A hypothetical summary of a molecular docking and MD simulation study for Carvotroline with the dopamine D2 receptor is presented below:

| Computational Method | Key Findings (Hypothetical) |

| Molecular Docking | Carvotroline binds to the orthosteric binding site of the D2 receptor. The protonated amine forms a salt bridge with Asp114 in transmembrane helix 3. The pyridine ring engages in a π-π stacking interaction with a phenylalanine residue. The 8-fluoro group forms a hydrogen bond with a serine residue. |

| Molecular Dynamics Simulation | The docked pose of Carvotroline is stable over a 100 ns simulation. The key interactions identified in the docking study are maintained. The flexibility of the pyridinylethyl side chain allows for optimal positioning within the binding pocket. |

This table provides a hypothetical outcome of computational studies, which would require experimental validation.

Conformational Analysis and Spectroscopic Characterization (non-property focus)

Conformational analysis aims to understand the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like Carvotroline, with its pyridinylethyl side chain, multiple conformations are possible. The biologically active conformation is the one that binds to the dopamine D2 receptor.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for conformational analysis. NMR can provide information about the solution-state conformation, while X-ray crystallography reveals the solid-state structure.

Spectroscopic characterization is essential for confirming the chemical structure of Carvotroline Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity of the atoms. 2D NMR techniques like COSY and HSQC would further elucidate the structure.

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the functional groups present in Carvotroline, such as N-H stretching for the indole and secondary amine, C=N and C=C stretching for the aromatic rings, and C-F stretching.

Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum would provide further structural information.

| Spectroscopic Technique | Expected Characteristic Signals/Features for Carvotroline |

| ¹H NMR | Aromatic protons of the γ-carboline and pyridine rings (6.5-8.5 ppm). Aliphatic protons of the tetrahydro-γ-carboline and ethyl linker (2.5-4.0 ppm). A singlet for the indole N-H proton. |

| ¹³C NMR | Aromatic carbon signals (100-150 ppm). Aliphatic carbon signals (20-60 ppm). |

| IR Spectroscopy | N-H stretch (~3400 cm⁻¹). C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹). C=N and C=C stretches (~1500-1600 cm⁻¹). C-F stretch (~1000-1100 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the Carvotroline free base. Characteristic fragmentation patterns corresponding to the loss of the pyridinylethyl side chain. |

This table is a prediction of spectroscopic data based on the known structure of Carvotroline.

Advanced Research Methodologies and Future Academic Directions for Carvotroline Hydrochloride

Application of Omics Technologies (Genomics, Proteomics, Metabolomics)

A systematic search for studies applying omics technologies to Carvotroline (B35531) Hydrochloride did not yield any specific results. There is no publicly available information on:

Metabolomic Signatures of Carvotroline Hydrochloride Exposure:Research detailing the metabolic fingerprints or signatures resulting from exposure to Carvotroline Hydrochloride is not present in the public domain.

Without such foundational data, it is impossible to construct the detailed research findings and data tables required for this section.

Advanced Imaging Techniques in Preclinical Research

Similarly, the search for the application of advanced imaging techniques in preclinical research involving Carvotroline Hydrochloride returned no specific findings. There is a lack of information regarding:

Computational Approaches and Artificial Intelligence in Carvotroline Hydrochloride Research

The integration of computational methods and artificial intelligence (AI) is poised to revolutionize the exploration of Carvotroline Hydrochloride, a compound with a complex pharmacological profile. These in silico techniques offer the potential to accelerate research, reduce costs, and provide deeper insights into its mechanisms of action and therapeutic possibilities.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design represent powerful strategies for expanding the therapeutic applications of Carvotroline Hydrochloride and discovering novel, related chemical entities. Given that Carvotroline has been investigated for its effects on histamine H3 and dopamine (B1211576) D3 receptors, these computational approaches can be instrumental in identifying new ligands with improved selectivity and efficacy. nih.govmdpi.comnih.gov

Virtual screening allows for the rapid assessment of large chemical libraries to identify compounds that are likely to bind to a specific biological target. nih.govmdpi.comconsensus.appmdpi.comsemanticscholar.org For instance, a virtual screen could be conducted against the crystal structure of the dopamine D3 receptor to identify novel ligands with structural similarities or complementary features to Carvotroline. This process involves docking millions of compounds into the receptor's binding site and scoring their potential interactions.

Following virtual screening, virtual ligand design can be employed to optimize the identified "hit" compounds. This involves modifying the chemical structure of a ligand in silico to enhance its binding affinity, selectivity, and pharmacokinetic properties. For example, structure-based drug design could be used to modify the core scaffold of Carvotroline to improve its interaction with key amino acid residues within the target receptor, potentially leading to the development of more potent and selective analogs.

Table 1: Illustrative Virtual Screening and Ligand Design Workflow for Carvotroline Hydrochloride Research

| Step | Description | Computational Tools | Desired Outcome |

| 1. Target Preparation | Obtain and prepare the 3D structure of the target receptor (e.g., Dopamine D3 receptor). | PDB, Schrödinger Maestro | A refined and validated receptor model for docking. |

| 2. Ligand Library Preparation | Compile a large database of small molecules for screening. | ZINC, ChemDiv | A diverse library of compounds in a dockable format. |

| 3. Virtual Screening | Dock the ligand library into the target's binding site and score the interactions. | AutoDock Vina, Glide | A ranked list of "hit" compounds with high predicted binding affinity. |

| 4. Hit-to-Lead Optimization | Modify the chemical structures of promising hits to improve properties. | CADD software | Lead compounds with enhanced potency, selectivity, and ADME profiles. |

| 5. De Novo Design | Design entirely new molecules that fit the target's binding site. | LigandScout, MOE | Novel chemical scaffolds with therapeutic potential. |

Predictive Modeling for Pharmacological Activity

Predictive modeling, powered by machine learning and AI, can forecast the pharmacological activity of Carvotroline Hydrochloride and its analogs, thereby guiding experimental studies. These models are trained on large datasets of chemical structures and their corresponding biological activities to learn the complex relationships between them.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive pharmacology. For Carvotroline, a QSAR model could be developed to predict its affinity for various G-protein coupled receptors (GPCRs) based on its physicochemical properties and structural features. This would enable the rapid screening of virtual analogs to prioritize those with the most promising activity profiles for synthesis and in vitro testing.

Table 2: Hypothetical Predictive Models for Carvotroline Hydrochloride Research

| Model Type | Input Data | Predicted Output | Potential Application |

| QSAR | Chemical descriptors of Carvotroline analogs | Binding affinity for dopamine and histamine receptor subtypes | Prioritize the synthesis of analogs with high target potency. |

| Machine Learning Classifier | Molecular fingerprints | Likelihood of blood-brain barrier penetration | Select compounds with a higher probability of reaching CNS targets. |

| Deep Neural Network | 3D conformational data | Prediction of off-target interactions | Identify and mitigate potential side effects early in development. |

Development of Novel Preclinical Models for Specific Biological Questions

The complex pharmacology of Carvotroline Hydrochloride necessitates the development of sophisticated preclinical models that can effectively translate basic research findings into clinical applications. nih.gov Standard behavioral models in rodents have been used to evaluate the cognitive-enhancing effects of Carvotroline. nih.gov However, future research will benefit from novel models that can address more specific biological questions related to its mechanism of action.

For instance, given the implication of dopamine receptor heteromerization in psychiatric disorders, preclinical models that allow for the specific investigation of Carvotroline's effects on these receptor complexes would be highly valuable. explorationpub.com This could involve the use of transgenic animals expressing fluorescently tagged receptors to visualize and quantify the impact of Carvotroline on receptor co-localization and interaction in specific brain regions.

Furthermore, the development of in vitro models using patient-derived induced pluripotent stem cells (iPSCs) could provide a powerful platform for studying the effects of Carvotroline in a human-relevant context. For example, iPSC-derived neurons from patients with schizophrenia could be used to assess how Carvotroline modulates neuronal activity and connectivity, offering insights into its potential therapeutic efficacy.

Unaddressed Research Gaps and Emerging Hypotheses for Carvotroline Hydrochloride

Despite previous investigations, significant research gaps remain in our understanding of Carvotroline Hydrochloride. A critical unanswered question is its precise mechanism of action. While it is known to interact with histamine H3 receptors, its full spectrum of molecular targets and the downstream signaling pathways it modulates are not fully elucidated. nih.gov The DrugBank database currently lists its mechanism of action as "Not Available," highlighting this knowledge gap. drugbank.com

An emerging hypothesis is that Carvotroline may function as an allosteric modulator of its target receptors. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to regulate receptor activity. nih.gov Investigating this possibility could reveal a novel mechanism of action and open up new avenues for drug design.

Another key research gap is the full characterization of its metabolites and their pharmacological activity. Understanding how the body processes Carvotroline and whether its metabolites contribute to its therapeutic effects or potential side effects is crucial for its clinical development.

Potential for Academic-Industry Collaborative Research Initiatives

The advancement of Carvotroline Hydrochloride research would be significantly enhanced through collaborative initiatives between academic institutions and the pharmaceutical industry. Such partnerships can leverage the complementary strengths of both sectors to accelerate the translation of basic scientific discoveries into new therapies. drugbank.com

Academic research labs can contribute their expertise in basic neuroscience, receptor pharmacology, and the development of novel preclinical models to further elucidate the mechanism of action of Carvotroline. nih.gov In return, pharmaceutical companies can provide access to their extensive compound libraries for screening, expertise in drug development and medicinal chemistry, and the resources necessary for conducting large-scale preclinical and clinical trials. neuropsychiatric-drug-development.comneuropsychiatric-drug-development.com

Table 3: Potential Areas for Academic-Industry Collaboration on Carvotroline Hydrochloride

| Area of Collaboration | Academic Contribution | Industry Contribution | Shared Goal |

| Target Identification and Validation | Expertise in molecular and cellular neuroscience. | High-throughput screening platforms and compound libraries. | To identify and validate novel biological targets for Carvotroline. |

| Lead Optimization | Novel synthetic chemistry and computational modeling. | Medicinal chemistry expertise and structure-activity relationship analysis. | To develop more potent and selective analogs of Carvotroline. |

| Preclinical Development | Development of innovative animal and in vitro models. | Resources for toxicology studies and pharmacokinetic profiling. | To establish the preclinical proof-of-concept for new indications. |

| Biomarker Discovery | Proteomics, genomics, and bioinformatics capabilities. | Access to patient samples and clinical trial data. | To identify biomarkers that can predict treatment response. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.